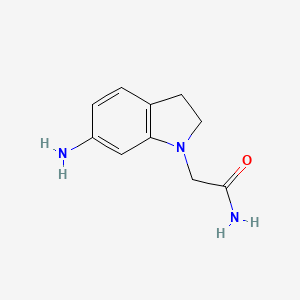

2-(6-Aminoindolin-1-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(6-amino-2,3-dihydroindol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-8-2-1-7-3-4-13(6-10(12)14)9(7)5-8/h1-2,5H,3-4,6,11H2,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYAECOPRNDEOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)N)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 2 6 Aminoindolin 1 Yl Acetamide

Electrophilic Substitution Reactions on the Indoline (B122111) Benzene (B151609) Ring

The benzene portion of the indoline ring is highly activated towards electrophilic aromatic substitution. This heightened reactivity is due to the powerful electron-donating effects of two nitrogen atoms: the amino group at the 6-position and the indoline ring nitrogen at the 1-position.

The 6-amino group is a strong activating group that donates electron density to the aromatic ring through resonance. lkouniv.ac.in Similarly, the nitrogen of the indoline ring, being an alkylamino-like substituent, also activates the ring. Both groups direct incoming electrophiles to the positions ortho and para relative to themselves. Consequently, the C5 and C7 positions of the indoline nucleus are the most nucleophilic and are the primary sites for electrophilic attack. lkouniv.ac.in Due to the strong activation, some reactions, such as halogenation, may proceed rapidly even without a Lewis acid catalyst. lkouniv.ac.in

Common electrophilic substitution reactions expected for this compound include halogenation, nitration, and Friedel-Crafts reactions. However, the basicity of the 6-amino group can complicate Friedel-Crafts reactions by coordinating with the Lewis acid catalyst, often necessitating the use of a protecting group.

| Reaction Type | Reagent/Catalyst | Probable Product(s) |

| Bromination | Br₂ in a polar solvent (e.g., EtOH) | 2-(5-Bromo-6-aminoindolin-1-yl)acetamide and/or 2-(7-Bromo-6-aminoindolin-1-yl)acetamide |

| Nitration | HNO₃ / H₂SO₄ (low temperature) | 2-(6-Amino-5-nitroindolin-1-yl)acetamide and/or 2-(6-Amino-7-nitroindolin-1-yl)acetamide |

| Acylation | Acyl Halide / Lewis Acid (e.g., AlCl₃) | Potential for N-acylation at the 6-amino group or C-acylation at C5/C7, often with complications. |

| Sulfonation | Fuming H₂SO₄ | 6-Amino-1-(2-amino-2-oxoethyl)indoline-5-sulfonic acid and/or 6-Amino-1-(2-amino-2-oxoethyl)indoline-7-sulfonic acid |

Reactions Involving the Pyrrole (B145914) Ring of Indoline

It is important to distinguish the saturated five-membered ring of indoline (a pyrrolidine (B122466) ring) from the aromatic pyrrole ring found in indole (B1671886). The indoline ring lacks aromaticity and therefore does not undergo electrophilic substitution. Its reactivity is characteristic of a saturated heterocycle. The most significant transformation of the indoline core is its oxidation to the corresponding aromatic indole structure. This dehydrogenation can be achieved using a variety of oxidizing agents, which would yield 2-(6-amino-1H-indol-1-yl)acetamide. Such oxidation reactions are fundamental in the synthesis of many substituted indoles.

Reactivity of the Amino Group (6-Position)

The primary aromatic amino group at the 6-position is a versatile functional handle for a wide range of chemical transformations. As a nucleophile, it can readily react with various electrophiles.

Key reactions include:

Acylation: Reaction with acid chlorides or anhydrides to form a more complex amide.

Alkylation: Nucleophilic attack on alkyl halides to form secondary or tertiary amines.

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) converts the amino group into a diazonium salt. This intermediate is highly valuable as it can be subsequently replaced by a wide variety of substituents (e.g., -OH, -F, -Cl, -Br, -CN) through reactions like the Sandmeyer or Schiemann reactions.

| Reaction Type | Reagent/Catalyst | Product |

| N-Acylation | Acetyl chloride (CH₃COCl) / Pyridine | 2-(6-Acetamidoindolin-1-yl)acetamide |

| Diazotization | NaNO₂ / aq. HCl (0-5 °C) | 1-(2-Amino-2-oxoethyl)indolin-6-yl-diazonium chloride |

| Sandmeyer (from diazonium salt) | CuBr | 2-(6-Bromoindolin-1-yl)acetamide |

Transformations of the Acetamide (B32628) Functional Group

The primary acetamide group (-CH₂CONH₂) attached to the indoline nitrogen at position 1 also offers several avenues for chemical modification. The reactivity centers on the electrophilic carbonyl carbon and the N-H protons.

Common transformations include:

Hydrolysis: Under either acidic or basic conditions, the amide bond can be cleaved to produce the corresponding carboxylic acid, 2-(6-aminoindolin-1-yl)acetic acid, and ammonia (B1221849) (or an ammonium (B1175870) salt).

Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to a primary amine, yielding 2-(6-aminoindolin-1-yl)ethan-1-amine.

Dehydration: Treatment with strong dehydrating agents can convert the primary amide into a nitrile, resulting in the formation of 2-(6-aminoindolin-1-yl)acetonitrile.

| Reaction Type | Reagent/Catalyst | Product |

| Acid-Catalyzed Hydrolysis | H₃O⁺ / Heat | 2-(6-Aminoindolin-1-yl)acetic acid |

| Base-Catalyzed Hydrolysis | NaOH / H₂O / Heat | Sodium 2-(6-aminoindolin-1-yl)acetate |

| Reduction | 1. LiAlH₄ in THF; 2. H₂O | 2-(6-Aminoindolin-1-yl)ethan-1-amine |

| Dehydration | P₂O₅ or SOCl₂ / Heat | 2-(6-Aminoindolin-1-yl)acetonitrile |

Stereoselective Reactions and Chiral Transformations

While 2-(6-aminoindolin-1-yl)acetamide itself is an achiral molecule, the indoline scaffold contains prochiral centers at positions C2 and C3. This allows for the possibility of stereoselective reactions to introduce chirality. The development of asymmetric catalytic methods for functionalizing indoline rings is an active area of research. For instance, reactions such as asymmetric alkylation or arylation at the C2 position could potentially be achieved using a chiral catalyst. mdpi.com Such transformations would involve the formation of an intermediate that reacts selectively to produce one enantiomer in excess, leading to chiral derivatives of the parent compound.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes.

Electrophilic Aromatic Substitution: This reaction proceeds via a two-step mechanism. First, the electrophile (E⁺) attacks the electron-rich benzene ring at the C5 or C7 position to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. lkouniv.ac.in The positive charge in this intermediate is delocalized across the ring and, importantly, onto the electron-donating 6-amino and 1-indoline nitrogen atoms, which provides significant stabilization and explains the high reactivity of these positions. In the second step, a base removes a proton from the carbon that was attacked, restoring the aromaticity of the ring and yielding the substituted product. lkouniv.ac.in

Base-Catalyzed Amide Hydrolysis: This transformation is a nucleophilic acyl substitution reaction. It begins with the attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon of the acetamide group. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the amide anion (⁻NH₂) as a leaving group. Because the amide anion is a strong base, it immediately deprotonates the newly formed carboxylic acid to yield a carboxylate salt and ammonia.

Diazotization of the 6-Amino Group: This reaction starts with the protonation of nitrous acid (HONO) by a strong acid, followed by the loss of water to form the highly electrophilic nitrosonium ion (N≡O⁺). The nucleophilic primary amino group then attacks the nitrosonium ion. A series of proton transfers and tautomerization steps follows, ultimately leading to the formation of a good leaving group (water) and the stable diazonium ion (-N₂⁺).

Derivatization Strategies and Structure Activity Relationship Sar Studies

Design Principles for Indoline-Acetamide Derivatives

The design of indoline-acetamide derivatives is centered on the strategic modification of three primary regions: the indoline (B122111) ring, the acetamide (B32628) linker, and the terminal amino group. The core principle is to create a library of compounds with diverse physicochemical properties to explore the chemical space around a biological target. This involves introducing a variety of substituents to probe for beneficial interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions, which can enhance binding affinity and selectivity for targets like kinases, receptors, and tubulin. nih.govnih.govnih.gov The indole (B1671886) nucleus, a closely related structure, is recognized as a "privileged scaffold" in drug discovery, and its derivatives are known to bind to a wide range of biological targets. nih.gov This principle is extended to the indoline core, where the saturated five-membered ring offers different conformational flexibility compared to the planar indole ring.

Functionalization of the Indoline Ring

The indoline ring of 2-(6-Aminoindolin-1-yl)acetamide offers several positions for functionalization, primarily on the benzene (B151609) ring portion (positions 4, 5, and 7) and the amino group at position 6.

Amino Group Modification : The 6-amino group is a key site for derivatization. It can be acylated, alkylated, or used as a handle to introduce larger, more complex moieties. These modifications can introduce new hydrogen bond donors or acceptors, alter solubility, and create new interaction points with a biological target.

Modifications at the Acetamide Nitrogen and Alkyl Chain

The acetamide portion of the molecule provides another critical point for modification.

Amide N-Substitution : The nitrogen of the acetamide can be substituted with various alkyl or aryl groups. In a study of indolin-2-one derivatives, a piperazinylbutyl side chain was attached to the amide nitrogen, which served as a scaffold for further modification. nih.gov This strategy led to the discovery of a potent and selective dopamine (B1211576) D4 receptor ligand. nih.gov

Alkyl Chain Homologation/Constraint : The length and rigidity of the acetamide's alkyl chain can be altered. Introducing conformational constraints, such as incorporating the chain into a ring system, can lock the molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects. This principle was demonstrated in the development of acetylcholinesterase inhibitors, where replacing a flexible chain with a rigid 2-isoindoline moiety resulted in more potent activity. nih.gov

Regio- and Stereochemical Control in Derivatization

Achieving specific regio- and stereoisomers is critical, as different isomers can have vastly different biological activities.

Regiocontrol : The position of substituents on the indoline ring is crucial. In the synthesis of indole derivatives, reactions directed by a group at the nitrogen atom can control the position of subsequent functionalization. unicam.it Similar strategies can be employed for the indoline nitrogen. For instance, asymmetric diaryl alkynes have been shown to suffer from poor regioselectivity in some cyclization reactions, highlighting the need for carefully designed substrates or catalysts to control the outcome. acs.orgacs.org

Stereocontrol : If chiral centers are introduced during derivatization, controlling the stereochemistry is essential. This is often achieved using chiral catalysts or auxiliaries. For example, catalytic asymmetric cycloadditions have been used to construct chiral indole-fused heterocycles with excellent enantioselectivities. researchgate.net

SAR Methodologies Applied to Indoline-Acetamide Systems

Structure-Activity Relationship (SAR) studies correlate specific structural changes with their effect on biological activity.

Impact of Substituent Electronic and Steric Properties on Reactivity

The reactivity of the indoline-acetamide scaffold is governed by the interplay of inductive and resonance effects of its substituents. lumenlearning.com

Electronic Effects : Electron-donating groups (like -OCH3, -CH3) increase the electron density of the aromatic ring, making it more susceptible to electrophilic substitution and potentially enhancing certain binding interactions. lumenlearning.com Conversely, electron-withdrawing groups (like -NO2, -CN, halogens) decrease the ring's electron density, which can be beneficial for other types of reactions or interactions, such as stabilizing a negative charge in a receptor's binding pocket. lumenlearning.comwikipedia.org Computational studies on substituted indoles have shown that electron-withdrawing groups can be more accurately modeled than electron-donating groups when predicting excited state properties. nih.gov

Steric Effects : The size and shape of substituents (steric hindrance) play a critical role. Bulky groups can prevent the molecule from fitting into a binding pocket, or they can be used to selectively block access to a particular region of the molecule, thereby improving selectivity for a specific target. In studies of N-substituted indole aldehydes, bulky N-substituents like ethyl, isopropyl, and benzyl (B1604629) led to low reaction efficiency due to steric hindrance. acs.org

The following table summarizes the general effects of different substituent classes on the reactivity of an aromatic ring, a principle that applies directly to the functionalization of the indoline scaffold.

| Substituent Type | Electronic Effect | Example Groups | Impact on Ring Reactivity (Electrophilic Attack) |

| Activating | Electron-Donating (Resonance & Inductive) | -NH2, -OH, -OR | Strongly Increases |

| Activating | Electron-Donating (Inductive) | -CH3, -Alkyl | Moderately Increases |

| Deactivating | Electron-Withdrawing (Inductive) | -F, -Cl, -Br, -I | Weakly Decreases |

| Deactivating | Electron-Withdrawing (Resonance & Inductive) | -NO2, -CN, -C=O | Strongly Decreases |

Rationalizing Structure-Dependent Binding to Biological Targets (e.g., Tubulin, Kinases, Receptors)

SAR studies are ultimately aimed at understanding how a molecule interacts with its biological target at a molecular level.

Tubulin Binding : Indole derivatives are known to act as tubulin polymerization inhibitors by binding to the colchicine (B1669291) binding site. nih.govnih.gov Structural studies have revealed that the indole ring can extend into a hydrophobic pocket, while other parts of the molecule form key hydrogen bonds. nih.gov For example, in one series of indole-quinoline derivatives, the N-1 of the quinoline (B57606) moiety formed a crucial hydrogen bond with the CYS241 residue of tubulin. nih.gov The introduction of an amino group at the ortho position of a related benzophenone (B1666685) ring was found to be integral for increased growth inhibition in cancer cell lines. ncku.edu.tw

Kinase Inhibition : Many kinase inhibitors feature a heterocyclic scaffold that forms hydrogen bonds with the "hinge" region of the kinase ATP-binding site. Indirubin derivatives, which contain a bis-indole structure, have been developed as selective inhibitors of DYRK kinases. nih.gov Molecular modeling and X-ray crystallography revealed a novel inverse binding mode, where a carboxylate moiety on the indole ring was key to improved selectivity. nih.gov SAR studies of other kinase inhibitors showed that a 5-hydroxy or 5-methoxy substitution on a tetracyclic ring system led to potent inhibition of DYRK1A. rsc.org

Receptor Binding : The synthesis of indolin-2-one derivatives led to the discovery of a potent and selective ligand for the dopamine D4 receptor. nih.gov In this case, SAR exploration of substituents on a terminal benzaldehyde (B42025) moiety attached to a piperazine (B1678402) ring was critical. A 4-hydroxybenzyl group was found to be optimal, resulting in a compound with a Ki value of 0.5 nM for the D4 receptor. nih.gov

The table below presents findings from SAR studies on related indole and indoline systems, illustrating how specific structural modifications influence binding to various biological targets.

| Core Scaffold | Modification | Biological Target | SAR Finding | Reference |

| Indolin-2-one | Addition of a 4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl chain at N-1 | Dopamine D4 Receptor | The 4-hydroxy group on the terminal benzyl ring was critical for high affinity (Ki = 0.5 nM) and selectivity. | nih.gov |

| Indanone | Dimethoxy substitution on the indanone ring | Acetylcholinesterase (AChE) | The 5,6-dimethoxy derivative was one of the most potent AChE inhibitors (IC50 = 5.7 nM) and highly selective over butyrylcholinesterase. | nih.gov |

| Indirubin (bis-indole) | Addition of a 5'-carboxylate moiety | DYRK2 Kinase | The carboxylate group induced a novel inverse binding mode, leading to enhanced selectivity. | nih.gov |

| Indole | Replacement of a trimethoxyphenyl (TMP) group with a quinoline moiety | Tubulin | The quinoline was an effective surrogate for the TMP group, and the N-1 of the quinoline formed a key hydrogen bond with CYS241. | nih.gov |

Spectroscopic and Analytical Data for this compound Remains Elusive

A comprehensive search for the spectroscopic and analytical characterization data of the chemical compound This compound has yielded no specific experimental or predicted results. Detailed information regarding its Nuclear Magnetic Resonance (NMR) spectra and High-Resolution Mass Spectrometry (HRMS) data, which are crucial for its structural confirmation and analysis, is not available in the public domain through the conducted searches.

The investigation aimed to gather data for a detailed scientific article, focusing on the following analytical methodologies:

¹H NMR Spectral Analysis: To identify the chemical environment of individual protons within the molecule.

¹³C NMR Spectral Analysis: To determine the types of carbon atoms present in the structure.

Advanced NMR Techniques: Including 2D NMR, which would provide further insight into the connectivity of atoms.

Solvent Effects on NMR Spectra: To understand how different solvents might influence the spectral characteristics.

High-Resolution Mass Spectrometry (HRMS): To confirm the precise molecular formula of the compound.

Despite extensive searches across various scientific databases and literature, no specific ¹H NMR, ¹³C NMR, or HRMS data for "this compound" could be located. The search results provided information on related compounds, such as indole-3-acetamide (B105759) and other acetamide derivatives, but none corresponded directly to the requested molecule.

Consequently, the generation of a detailed scientific article as per the requested outline is not possible at this time due to the absence of the necessary foundational spectroscopic data. Further research, including the actual synthesis and subsequent analytical characterization of this compound, would be required to produce the data needed for such a report.

Spectroscopic Characterization and Analytical Methodologies

Mass Spectrometry (MS)

Electrospray Ionization (ESI-MS) Applications

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for the analysis of polar molecules like 2-(6-Aminoindolin-1-yl)acetamide. In ESI-MS, the compound is typically dissolved in a polar, volatile solvent and sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, the analyte molecules become charged, usually through protonation.

For this compound, the presence of the basic primary amino group (-NH2) on the indoline (B122111) ring and the nitrogen atoms within the indoline and acetamide (B32628) moieties makes it highly susceptible to protonation in the positive ion mode. researchgate.netnih.gov The addition of a small amount of a volatile acid, such as formic acid, to the mobile phase aids this process, leading to the prominent formation of the protonated molecule, [M+H]⁺. uab.edu The high affinity of the acetamide group for sodium ions might also lead to the detection of a sodium adduct, [M+Na]⁺, particularly if sodium salts are present in the sample or solvents. researchgate.netnih.gov The ESI-MS spectrum is therefore expected to be relatively simple, dominated by the pseudomolecular ion, which allows for the accurate determination of the compound's molecular weight.

Table 1: Expected ESI-MS Ions for this compound

| Ion Species | Description | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated molecule | 192.1131 |

| [M+Na]⁺ | Sodium adduct | 214.0950 |

| [M+K]⁺ | Potassium adduct | 230.0689 |

Note: The expected m/z values are calculated based on the monoisotopic mass of the compound (C10H13N3O, Exact Mass: 191.1059).

Fragmentation Pattern Analysis for Structural Information

Tandem mass spectrometry (MS/MS) is employed to elicit structural information by inducing fragmentation of the precursor ion (e.g., the [M+H]⁺ ion selected in the first stage of the mass spectrometer). The resulting product ions are then analyzed in the second stage. The fragmentation pattern is highly dependent on the structure of the molecule and the collision energy used.

For the protonated this compound, fragmentation is likely initiated at the most labile bonds following protonation, which is expected to occur at the primary amino group or the amide nitrogen. Key fragmentation pathways would likely involve the neutral loss of ammonia (B1221849) (NH₃) from the protonated amino group or the cleavage of the acetamide side chain. nih.gov

A characteristic fragmentation would be the loss of the acetamide group (CH₂CONH₂) as a neutral fragment, leading to a significant ion corresponding to the 6-aminoindoline cation. Another plausible fragmentation is the cleavage of the C-N bond between the indoline ring and the acetamide side chain. The analysis of these specific fragment ions provides unequivocal confirmation of the connectivity of the different structural units within the molecule. youtube.com

Table 2: Predicted MS/MS Fragmentation of [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z |

|---|---|---|---|

| 192.11 | [M+H - NH₃]⁺ | NH₃ | 175.10 |

| 192.11 | [M+H - CH₂CONH₂]⁺ | CH₂CONH₂ | 133.08 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending).

The IR spectrum of this compound would display a series of distinct absorption bands that confirm its structure. The primary amino group (-NH₂) on the indoline ring is expected to show a pair of medium-to-weak absorption bands in the region of 3300-3500 cm⁻¹ corresponding to symmetric and asymmetric N-H stretching vibrations. researchgate.net The N-H stretching of the secondary amide within the acetamide group will likely appear as a single, sharp band around 3300 cm⁻¹. researchgate.net

A strong, sharp absorption band characteristic of the amide C=O (Amide I band) stretching vibration is expected in the range of 1630-1680 cm⁻¹. researchgate.net The N-H bending vibration of the amide (Amide II band) typically appears around 1550-1640 cm⁻¹. Furthermore, C-N stretching vibrations from the amino and amide groups would be visible in the fingerprint region, between 1000 and 1350 cm⁻¹. researchgate.net Aromatic C-H stretching can be observed above 3000 cm⁻¹, while the C-H stretching of the aliphatic portions of the indoline ring and acetamide group will be found in the 2850-2960 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (Ar-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Secondary Amide (R-NH-CO) | N-H Stretch | ~3300 |

| Amide | C=O Stretch (Amide I) | 1630 - 1680 |

| Amide | N-H Bend (Amide II) | 1550 - 1640 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aliphatic CH₂ | C-H Stretch | 2850 - 2960 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems, which act as chromophores. The primary chromophore in this compound is the substituted indoline ring system.

The indoline structure, being an aromatic amine derivative, is expected to exhibit strong absorption bands in the UV region. Typically, aromatic systems show two main absorption bands: the E-band (ethylenic) and the B-band (benzenoid). For substituted indolines, these bands are often red-shifted (shifted to longer wavelengths) compared to benzene (B151609).

The presence of the electron-donating amino group (-NH₂) and the acetamide substituent on the aromatic ring will influence the position and intensity of these absorption maxima (λmax). imist.ma The amino group, in particular, can cause a significant bathochromic shift. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would be useful for quantitative analysis and for monitoring reactions involving the chromophore. imist.marsc.org

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

|---|---|---|

| Substituted Indoline Ring | π → π* (E-band) | ~200 - 230 |

Chromatographic Methods for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for separating, identifying, and quantifying components in a mixture, making it ideal for assessing the purity of this compound. A reversed-phase HPLC method would be most suitable for this polar compound.

The separation would typically be achieved using a C18 stationary phase column. nih.gov The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the target compound and any impurities with different polarities. For MS compatibility, a volatile acid like formic acid or acetic acid is often added to the mobile phase to improve peak shape and promote ionization. sielc.com Detection is commonly performed using a UV detector set at one of the compound's absorption maxima (e.g., ~270 nm). nih.govnih.gov The retention time of the compound is a characteristic feature under specific chromatographic conditions, while the peak area is proportional to its concentration, allowing for quantitative analysis and purity determination.

Table 5: Typical HPLC Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient (e.g., 5% to 95% B over 15 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~270 nm |

Column Chromatography for Purification

For the purification of this compound on a preparative scale, column chromatography is the method of choice. Given the polar nature of the compound, normal-phase chromatography using silica (B1680970) gel as the stationary phase is a common approach.

The crude compound is loaded onto the top of a silica gel column, and a solvent system of appropriate polarity is used as the mobile phase (eluent) to move the components down the column at different rates. For a compound with the functional groups of this compound, a gradient elution is often effective. The elution could start with a less polar solvent system, such as ethyl acetate/hexane, and the polarity would be gradually increased by increasing the proportion of a more polar solvent like methanol. For instance, a gradient of methanol in dichloromethane (B109758) (e.g., 0% to 10% methanol) can effectively separate the target compound from less polar starting materials and more polar by-products. The separation is monitored by collecting fractions and analyzing them using a technique like Thin Layer Chromatography (TLC) to identify and combine the fractions containing the pure product.

Table 6: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Formic Acid |

| Acetic Acid |

| Ethyl Acetate |

| Hexane |

| Dichloromethane |

| Ammonia |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical components within a sample. researchgate.net The method is particularly well-suited for the analysis of volatile and semi-volatile compounds, making it an essential tool for identifying potential byproducts and impurities in the synthesis of this compound. researchgate.netresearchgate.net In the GC-MS process, the sample is vaporized and separated into its constituent parts as it passes through a capillary column (the GC phase). researchgate.net Subsequently, the separated components enter the mass spectrometer (the MS phase), where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). nih.gov

During the synthesis of this compound, several volatile byproducts could potentially form. These may include unreacted starting materials, such as 6-aminoindoline and derivatives of 2-chloroacetamide, or residual solvents used during the reaction and purification steps. Monitoring the reaction mixture by GC-MS allows for the detection of these impurities, providing crucial information for optimizing reaction conditions and ensuring the purity of the final product. azerbaijanmedicaljournal.net

The identification of compounds is achieved by analyzing their mass spectra. When a molecule is ionized in the mass spectrometer (typically by electron impact), it forms a molecular ion and a series of characteristic fragment ions. whitman.edu The fragmentation pattern serves as a molecular "fingerprint" that can be compared to spectral libraries for positive identification. libretexts.org For this compound, the molecular ion peak would be observed at an m/z corresponding to its molecular weight. Key fragmentation patterns would likely involve alpha-cleavage, particularly the breaking of bonds adjacent to the amine and carbonyl groups, which are common fragmentation pathways for such functional groups. libretexts.org The presence of an odd number of nitrogen atoms in the molecule means its molecular ion peak will have an odd mass-to-charge ratio, a principle known as the Nitrogen Rule. whitman.edu

Table 1: Potential Volatile Byproducts in the Synthesis of this compound and Their Characteristic GC-MS Data

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin | Key Fragment Ions (m/z) |

| 6-Aminoindoline | C₈H₁₀N₂ | 134.18 | Unreacted starting material | 134, 117, 91 |

| 2-Chloroacetamide | C₂H₄ClNO | 93.52 | Unreacted starting material | 93, 77, 49, 44 |

| Indoline | C₈H₉N | 119.16 | Degradation product | 119, 118, 91 |

| Acetamide | C₂H₅NO | 59.07 | Side-reaction product | 59, 44, 43 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements (e.g., sulfur, halogens) within a chemical compound. The results are used to verify the empirical and molecular formula of a synthesized substance, serving as a critical checkpoint for purity and compositional integrity. The technique works by combusting a small, precisely weighed sample in an excess of oxygen, which converts the elemental constituents into simple gases (e.g., CO₂, H₂O, N₂). These gases are then separated and quantified, allowing for the calculation of the percentage of each element in the original sample.

For this compound, with the molecular formula C₁₀H₁₃N₃O, the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight (191.23 g/mol ). The experimentally determined percentages of C, H, and N for a purified sample should closely match these theoretical values, typically within a margin of ±0.4%. A significant deviation between the experimental and theoretical values would indicate the presence of impurities, such as residual solvents or inorganic salts, or an incorrect structural assignment. This method provides robust, quantitative evidence supporting the compound's identity and purity. nih.gov

Table 2: Elemental Analysis Data for this compound (C₁₀H₁₃N₃O)

| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |

| Carbon (C) | 62.81% | 62.75% |

| Hydrogen (H) | 6.85% | 6.89% |

| Nitrogen (N) | 21.97% | 21.91% |

| Oxygen (O) | 8.37% | 8.45% (by difference) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a compound in its solid, crystalline state. researchgate.net This method provides precise information on bond lengths, bond angles, and the conformation of the molecule. researchgate.net Furthermore, it reveals details about the packing of molecules within the crystal lattice, including intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the material's macroscopic properties. nih.gov

To perform the analysis, a single crystal of the compound is irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional map of electron density can be constructed, from which the positions of the individual atoms are determined. researchgate.net

While specific crystallographic data for this compound is not publicly available, analysis of related indoline and acetamide structures allows for an informed prediction of its solid-state characteristics. researchgate.netresearchgate.net The structure would likely be stabilized by intermolecular hydrogen bonds involving the primary amine (-NH₂) group, the secondary amine within the indoline ring (N-H), and the amide (C=O and N-H) moiety of the acetamide group. nih.gov These interactions would play a crucial role in the formation of a stable, ordered crystal lattice. The data presented in the table below is based on a closely related N-substituted acetamide derivative and illustrates the type of information obtained from a crystallographic study. researchgate.net

Table 3: Representative Crystallographic Data for an Acetamide Derivative

| Parameter | Value |

| Compound | N-(Adamantan-1-yl)-2-chloroacetamide researchgate.net |

| Molecular Formula | C₁₂H₁₈ClNO |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.3656 (2) |

| b (Å) | 13.7515 (3) |

| c (Å) | 18.7917 (4) |

| V (ų) | 2420.20 (9) |

| Z | 8 |

| Key Interactions | Intermolecular N-H···O hydrogen bonding researchgate.net |

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Geometry Optimization

Molecular modeling is the cornerstone of computational chemistry, enabling the construction of a three-dimensional representation of a molecule. The initial model of 2-(6-Aminoindolin-1-yl)acetamide can be built using standard bond lengths and angles. However, to obtain a chemically accurate and energetically stable structure, geometry optimization is essential. nih.gov

This process employs quantum mechanical methods, such as Density Functional Theory (DFT), to iteratively adjust the positions of the atoms until a minimum on the potential energy surface is located. imist.ma The resulting optimized geometry corresponds to the most stable conformation of the molecule in the gas phase. This optimized structure is crucial as it provides the basis for all subsequent computational analyses. Key geometric parameters that are determined include bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometric Parameters for this compound

| Parameter | Atoms Involved | Value (Illustrative) |

| Bond Lengths | ||

| C-C (aromatic) | ~1.39 Å | |

| C-N (indoline) | ~1.47 Å | |

| C=O (amide) | ~1.23 Å | |

| C-N (amide) | ~1.33 Å | |

| Bond Angles | ||

| C-N-C (indoline) | ~109.5° | |

| O=C-N (amide) | ~122° | |

| Dihedral Angles | ||

| H-N-C-C (amino group) | ~180° | |

| C-C-N-C (indoline-acetamide) | Variable (describes rotation) |

Note: The values in this table are illustrative and represent typical bond lengths, angles, and dihedrals for similar organic molecules. Precise values for this compound would be obtained from specific DFT calculations.

Electronic Structure Calculations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov Instead of dealing with the complex many-electron wavefunction, DFT calculates the electron density, from which the energy and other electronic properties of the system can be derived. researchgate.net For this compound, DFT calculations can provide valuable information about its electronic distribution, dipole moment, and the energies of its molecular orbitals. iaea.org These calculations are fundamental to understanding the molecule's reactivity and spectroscopic properties.

HOMO-LUMO Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. nih.gov The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Value (Illustrative) |

| HOMO Energy | ~ -5.5 eV |

| LUMO Energy | ~ -0.5 eV |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV |

Note: These energy values are hypothetical and serve as an example. Actual values are dependent on the level of theory and basis set used in the DFT calculation.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular and intermolecular bonding and interactions. materialsciencejournal.org It provides a detailed picture of the charge distribution within the molecule by analyzing the electron density in terms of localized bonds and lone pairs. researchgate.net NBO analysis can quantify hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. researchgate.net For this compound, NBO analysis can reveal the nature of the bonding within the indoline (B122111) and acetamide (B32628) moieties and highlight important intramolecular hydrogen bonding or other stabilizing interactions.

Table 3: Illustrative NBO Analysis of a Key Interaction in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) (Illustrative) |

| LP(1) N (amino) | σ(C-C) (aromatic ring) | ~ 2.5 |

| LP(1) O (carbonyl) | σ(N-C) (amide) | ~ 1.8 |

Note: This table presents hypothetical examples of donor-acceptor interactions and their associated stabilization energies as would be determined by NBO analysis.

Reaction Mechanism Studies (Computational)

Computational methods can be employed to investigate the mechanisms of chemical reactions involving this compound. nih.gov This involves mapping the potential energy surface of the reaction, identifying transition states, and calculating activation energies. Such studies can provide valuable insights into the synthesis of the compound, predicting the most likely reaction pathways and identifying potential byproducts. Furthermore, computational reaction mechanism studies can be used to explore the metabolic fate of the molecule, predicting how it might be transformed by enzymes in a biological system.

Molecular Dynamics Simulations

While quantum mechanical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. nih.gov In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field. By solving Newton's equations of motion, the trajectory of the molecule can be simulated, providing insights into its conformational flexibility, solvent interactions, and binding to biological macromolecules. nih.gov For this compound, MD simulations could be used to explore its conformational landscape in solution or to model its interaction with a protein target, which is crucial for drug design and discovery.

Ligand-Target Docking Studies

Computational docking studies are instrumental in predicting the preferred orientation of a ligand when it binds to a target protein. This methodology facilitates the characterization of the binding site and the nature of the molecular interactions, which are crucial for understanding the compound's mechanism of action and for the rational design of more potent and selective analogs.

Prediction of Binding Modes and Interactions

Due to a lack of publicly available research specifically detailing the ligand-target docking studies of "this compound," a generalized discussion based on the behavior of similar pharmacophores is presented here. The indoline scaffold and the acetamide group are common moieties in bioactive molecules, and their interactions with protein targets have been extensively studied.

The amino group on the indoline ring is a potential hydrogen bond donor, which can form crucial interactions with amino acid residues such as aspartate, glutamate, or serine in a protein's active site. The nitrogen atom of the indolinyl group can act as a hydrogen bond acceptor. Furthermore, the aromatic portion of the indoline ring can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The acetamide portion of the molecule provides additional points for interaction. The carbonyl oxygen is a strong hydrogen bond acceptor, while the amide nitrogen can act as a hydrogen bond donor. These features allow the acetamide group to form a network of hydrogen bonds with the protein backbone or with specific amino acid side chains, further stabilizing the ligand-protein complex.

A hypothetical binding mode could involve the aminoindoline core inserting into a hydrophobic pocket of the target protein, with the amino group forming a key hydrogen bond at the base of the pocket. The acetamide side chain could then orient itself to interact with solvent-exposed residues or other regions of the binding site.

Table 1: Potential Interactions of this compound with Protein Residues

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

| 6-Amino group | Hydrogen Bond Donor | Asp, Glu, Ser, Thr, Gln, Asn |

| Indoline Nitrogen | Hydrogen Bond Acceptor | Gln, Asn, Ser, Thr |

| Indoline Aromatic Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, His, Leu, Val, Ile |

| Acetamide Carbonyl Oxygen | Hydrogen Bond Acceptor | Arg, Lys, His, Ser, Thr, Gln, Asn |

| Acetamide Amide Nitrogen | Hydrogen Bond Donor | Asp, Glu, Ser, Thr |

Analysis of Energetic Contributions to Binding

In the absence of specific experimental or computational data for "this compound," a qualitative analysis can be inferred. The formation of strong hydrogen bonds, as described in the previous section, would significantly contribute to a negative binding free energy, indicating a favorable interaction. The strength of these bonds typically ranges from -2 to -10 kcal/mol, depending on the geometry and the surrounding microenvironment.

Hydrophobic interactions, resulting from the desolvation of the nonpolar surfaces of both the ligand and the protein upon binding, are another major driving force for complex formation. The burial of the indoline ring within a hydrophobic pocket would release ordered water molecules, leading to a favorable increase in entropy and a negative contribution to the binding free energy.

The conformational changes in both the ligand and the protein upon binding also have energetic consequences. The ligand must adopt a specific conformation to fit into the binding site, which may be energetically unfavorable. Similarly, the protein may undergo induced-fit changes. The balance of these energetic factors ultimately determines the binding affinity.

Table 2: Estimated Energetic Contributions to Binding for this compound

| Type of Interaction | Estimated Energetic Contribution (kcal/mol) | Key Contributing Moieties |

| Hydrogen Bonding | -2 to -10 per bond | 6-Amino group, Acetamide group |

| Hydrophobic Interactions | Variable, generally favorable | Indoline ring |

| π-π Stacking | -0.5 to -2 | Indoline aromatic ring |

| van der Waals Forces | Generally favorable | Entire molecule |

| Desolvation Penalty | Unfavorable | Polar groups |

| Conformational Strain | Unfavorable | Flexible bonds |

Future Research Directions and Potential Applications

Exploration of Novel Synthetic Pathways

The efficient and versatile synthesis of functionalized indolines is a cornerstone of drug discovery and materials science. rsc.orgresearchgate.net Future research into 2-(6-Aminoindolin-1-yl)acetamide could focus on developing novel synthetic pathways that offer improvements in yield, scalability, and stereoselectivity. Current strategies for constructing the indoline (B122111) skeleton often involve the reduction of corresponding indoles or through cycloaddition reactions. rsc.orgresearchgate.net

Future synthetic explorations could include:

Asymmetric Synthesis: Developing catalytic asymmetric methods to introduce chirality into the indoline core, which is often crucial for biological activity. This could involve the use of chiral catalysts or auxiliaries during the formation of the indoline ring.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound and its derivatives. Flow chemistry can offer advantages in terms of safety, reproducibility, and scalability, making it an attractive approach for industrial applications.

Green Chemistry Approaches: Investigating more environmentally benign synthetic routes that utilize greener solvents, catalysts, and reagents to minimize waste and environmental impact. researchgate.net

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Asymmetric Catalysis | Access to enantiomerically pure compounds | Development of novel chiral catalysts |

| Flow Chemistry | Improved safety, scalability, and reproducibility | Optimization of reaction conditions in continuous flow reactors |

| Green Chemistry | Reduced environmental impact | Use of aqueous media, biocatalysis, and energy-efficient methods |

Advanced Derivatization for Enhanced Research Utility

The presence of two key functional groups, the 6-amino group and the N-acetamide moiety, makes this compound an ideal candidate for advanced derivatization. Modification of these groups can lead to a wide range of analogs with diverse physicochemical properties and biological activities.

The primary amine at the 6-position is particularly amenable to a variety of chemical transformations, including:

Acylation and Sulfonylation: Reaction with a wide range of acyl chlorides and sulfonyl chlorides to generate a library of amide and sulfonamide derivatives. These modifications can modulate properties such as solubility, lipophilicity, and hydrogen bonding capacity.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to yield secondary or tertiary amines, introducing further structural diversity.

Buchwald-Hartwig Amination: Cross-coupling reactions with aryl halides or triflates to introduce aromatic substituents, which can be crucial for targeting specific biological receptors.

The acetamide (B32628) group at the 1-position also offers opportunities for modification, although it is generally less reactive than the primary amine. Hydrolysis of the acetamide to the corresponding amine would provide another site for derivatization.

| Derivatization Strategy | Reagents | Potential Outcome |

| Acylation | Acyl chlorides, Anhydrides | Modulation of electronic and steric properties |

| Sulfonylation | Sulfonyl chlorides | Introduction of sulfonamide pharmacophore |

| Reductive Amination | Aldehydes, Ketones | Increased structural complexity |

| Buchwald-Hartwig Amination | Aryl halides, Triflates | Introduction of aryl substituents |

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental studies is a powerful tool in modern chemical research. For this compound, this integrated approach can guide the design of new derivatives with desired properties and provide insights into their mechanism of action at a molecular level.

Molecular Docking: Computational docking studies can be employed to predict the binding modes of this compound derivatives with various biological targets, such as enzymes and receptors. researchgate.netmdpi.com This can help in prioritizing the synthesis of compounds with the highest predicted affinity and selectivity.

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate the electronic properties, reactivity, and spectroscopic signatures of the molecule and its derivatives. nih.gov These calculations can aid in understanding the structure-activity relationships (SAR) and in the interpretation of experimental data.

Molecular Dynamics Simulations: MD simulations can provide insights into the dynamic behavior of the compound and its interactions with biological macromolecules over time, offering a more realistic picture of the binding process.

The predictions from these computational models can then be validated through experimental assays, creating a feedback loop that accelerates the discovery and optimization process.

Development of Targeted Probes and Tools

The structural features of this compound make it a promising scaffold for the development of chemical probes and tools to investigate biological processes. The 6-amino group provides a convenient handle for the attachment of reporter groups, such as fluorophores or affinity tags.

Fluorescent Probes: Derivatization of the 6-amino group with a fluorescent dye could lead to the development of probes for cellular imaging. nih.govmdpi.com Depending on the nature of the indoline core and the attached fluorophore, these probes could be designed to respond to specific changes in the cellular environment, such as pH or the presence of certain ions.

Affinity-Based Probes: The acetamide nitrogen or the 6-amino group could be functionalized with a reactive group to create affinity-based probes for identifying protein targets. These probes can covalently bind to their target proteins, allowing for their subsequent isolation and identification.

Photoaffinity Labels: Incorporation of a photoactivatable group, such as a diazirine or an aryl azide, could transform the molecule into a photoaffinity label. Upon photoactivation, these labels can form a covalent bond with nearby interacting proteins, providing a snapshot of the compound's binding partners in a complex biological system.

Contribution to Indoline-Based Chemical Libraries

The creation of diverse chemical libraries is a cornerstone of high-throughput screening and drug discovery. This compound can serve as a valuable starting material for the construction of novel indoline-based chemical libraries. nih.gov

Diversity-Oriented Synthesis (DOS): By applying a series of divergent reactions to the 6-amino and N-acetamide functionalities, a library of compounds with high skeletal and stereochemical diversity can be generated. This approach aims to explore a broad region of chemical space to identify novel bioactive scaffolds.

Fragment-Based Drug Discovery (FBDD): The indoline core of this compound can be considered a molecular fragment. Libraries of small molecules based on this fragment can be screened against biological targets to identify weak binders, which can then be optimized into more potent leads.

Combinatorial Chemistry: The reactivity of the 6-amino group allows for its use in solid-phase or solution-phase combinatorial synthesis to rapidly generate a large number of derivatives for biological screening.

The systematic exploration of the chemical space around the this compound scaffold holds significant promise for the discovery of new therapeutic agents and research tools.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-(6-Aminoindolin-1-yl)acetamide, and what critical reaction conditions must be optimized?

- Methodological Answer : Synthesis typically begins with 6-aminoindoline as the core scaffold. Acetylation at the 1-position is achieved using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to neutralize byproducts. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is critical to isolate the acetamide derivative. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 indoline:acetic anhydride) are key variables to minimize side reactions like over-acetylation .

Q. Which analytical techniques are essential for confirming the structural identity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying substituent positions and backbone integrity. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Polarimetry or chiral HPLC may be required if enantiomeric purity is a concern .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of acetamide derivatives?

- Methodological Answer : Discrepancies, such as unexpected NMR splitting patterns, may arise from isomerism or impurities. For example, highlights a case where an incorrect isomer (meta- vs. ortho-hydroxy substitution) was initially assigned. To address this:

- Perform 2D NMR (COSY, HSQC) to map connectivity.

- Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations).

- Synthesize and characterize reference standards of suspected isomers .

Q. What advanced strategies improve the efficiency of multi-step syntheses for this compound derivatives?

- Methodological Answer : Microwave-assisted synthesis (e.g., ) reduces reaction times and improves yields by enabling rapid, uniform heating. For example, coupling reactions involving halogenated intermediates can be accelerated under microwave irradiation (100–150°C, 10–30 min). Flow chemistry systems may further enhance scalability by minimizing manual handling .

Q. How should structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound analogs?

- Methodological Answer :

- Derivative Synthesis : Introduce substituents at the indoline 3- or 5-positions (e.g., halogens, methoxy groups) to modulate electronic and steric effects.

- In Vitro Assays : Test antioxidant activity via DPPH radical scavenging (IC₅₀ determination) or cytotoxicity against cancer cell lines (MTT assay).

- Data Analysis : Use multivariate regression (e.g., QSAR models) to correlate substituent properties (logP, Hammett constants) with activity. demonstrates this approach for indole-based acetamides .

Q. What protocols validate the purity and stability of this compound under varying storage conditions?

- Methodological Answer :

- Purity Analysis : Employ HPLC with UV/Vis detection (λ = 254 nm) and a C18 column (acetonitrile/water mobile phase).

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) monitored via LC-MS to identify degradation products (e.g., hydrolysis of the amide bond).

- Reference Standards : Use certified reference materials (CRMs) for calibration, ensuring traceability to international standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.